1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride
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Overview
Description
“1-(2,4-Dimethylbenzenesulfonyl)piperazine hydrochloride” is an organic compound with the CAS Number: 1172964-57-6 . It has a molecular weight of 290.81 and its IUPAC name is 1-[(2,4-dimethylphenyl)sulfonyl]piperazine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H18N2O2S.ClH/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H . This indicates that the compound has a complex structure with multiple functional groups.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 180-181 degrees Celsius . The compound has a molecular weight of 290.81 .
Scientific Research Applications
Metabolic Studies
- Biosynthesis and Metabolite Identification : Uldam et al. (2011) explored the biosynthesis and identification of piperazine N-oxide/N-glucuronide metabolites related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, highlighting its role in the metabolism of novel antidepressants (Uldam, Kold, et al., 2011).
- Enzymatic Metabolism Analysis : Hvenegaard et al. (2012) investigated the metabolism of a compound related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, shedding light on its oxidative pathways and the enzymes involved (Hvenegaard, Mette G., et al., 2012).
Therapeutic Potential
- Drug Development for Diabetes and Alzheimer's : Abbasi et al. (2018) synthesized derivatives of 2-furoic piperazide, closely related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, showing potential for treating type 2 diabetes and Alzheimer's disease (Abbasi, M., et al., 2018).
Analytical Chemistry Applications
- Peptide Analysis Enhancement : Qiao et al. (2011) utilized piperazine derivatives to improve the signal in mass spectrometry for peptide analysis, suggesting its use in proteomics (Qiao, X., et al., 2011).
Antibacterial Research
- Antibacterial Activity of Derivatives : Kumar et al. (2021) studied Terazosin hydrochloride, derived from a piperazine compound, for its antibacterial properties, indicating potential in combating bacterial infections (Kumar, Anshul, et al., 2021).
Impurity Synthesis in Pharmaceuticals
- Quality Control in Drug Synthesis : Hong-na et al. (2015) synthesized impurities of Terazosin hydrochloride, closely related to 1-(2,4-Dimethylbenzenesulfonyl)piperazine, for quality control in pharmaceuticals (Hong-na, Wu, et al., 2015).
Pharmacological Research
- Adrenoceptor Study : Marona et al. (2011) synthesized various piperazine derivatives and evaluated their alpha-adrenoceptors affinity, contributing to understanding receptor interactions (Marona, H., et al., 2011).
Neuroprotection Research
- Neuroprotective Drug Development : Lecanu et al. (2010) reported on a piperazine derivative with potential as a neuroprotective agent for Alzheimer's disease treatment (Lecanu, L., et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10-3-4-12(11(2)9-10)17(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNJYUZIITBBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCNCC2)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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